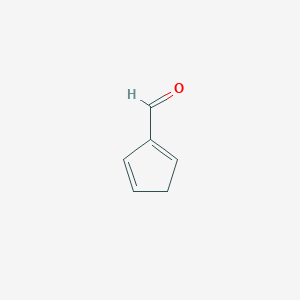

1,4-Cyclopentadiene-1-carboxaldehyde

Description

Significance and Research Trajectory of Cyclopentadiene (B3395910) Carboxaldehydes

The study of cyclopentadiene and its derivatives has been a cornerstone of organic chemistry for over a century, largely due to their pivotal role in cycloaddition reactions, most notably the Diels-Alder reaction. sciforum.netnih.govtamu.edu The introduction of a carboxaldehyde group onto the cyclopentadiene framework significantly broadens its synthetic utility. This functional group not only serves as a handle for a vast array of chemical transformations but also influences the electronic properties and reactivity of the diene system.

Research into cyclopentadiene carboxaldehydes has been driven by the quest for efficient synthetic routes to complex polycyclic systems. The inherent reactivity of the cyclopentadiene moiety, which is locked in the reactive s-cis conformation, makes it an excellent diene for [4+2] cycloadditions. tamu.edu The aldehyde group, on the other hand, can participate in nucleophilic additions, oxidations, reductions, and condensation reactions, providing numerous avenues for molecular elaboration. This dual reactivity allows for the construction of intricate molecular architectures in a controlled and often stereoselective manner.

Interplay of Cyclic Diene and Aldehyde Functionalities in Chemical Research

The chemical behavior of 1,4-cyclopentadiene-1-carboxaldehyde is a direct consequence of the interplay between its cyclic diene and aldehyde functionalities. This synergy allows for a range of chemical transformations that are central to modern organic synthesis.

The cyclopentadiene ring readily participates as the 4π component in Diels-Alder reactions with a variety of dienophiles. smolecule.com This reaction is a powerful tool for the construction of bicyclic systems with high stereocontrol. The presence of the aldehyde group can influence the regioselectivity and stereoselectivity of the cycloaddition.

The aldehyde group itself is susceptible to a wide range of transformations. It can undergo:

Nucleophilic attack , leading to the formation of alcohols, cyanohydrins, and imines. The formation of iminium intermediates from this compound involves a two-step process initiated by nucleophilic attack of an amine on the carbonyl carbon, followed by dehydration. smolecule.com

Oxidation to the corresponding carboxylic acid. smolecule.com

Reduction to a primary alcohol.

Condensation reactions , such as the aldol (B89426) and Wittig reactions, to form carbon-carbon bonds.

This dual reactivity makes this compound a versatile precursor for the synthesis of pharmaceuticals and advanced materials. smolecule.com

Isomeric Considerations in Cyclopentadiene Carboxaldehyde Chemistry

Substituted cyclopentadienes, including the carboxaldehyde derivatives, exist as a mixture of rapidly equilibrating isomers. This isomerism arises from the facile smolecule.comorgsyn.org-sigmatropic shifts of a hydrogen atom around the cyclopentadiene ring. For cyclopentadiene carboxaldehyde, three positional isomers are possible: this compound, 1,3-cyclopentadiene-1-carboxaldehyde, and 2,4-cyclopentadiene-1-carboxaldehyde.

The position of the double bonds relative to the aldehyde group significantly influences the chemical and physical properties of each isomer. The equilibrium between these isomers is temperature-dependent and can be influenced by the presence of acids or bases. This dynamic behavior is a critical consideration in synthetic planning, as the reactivity of a particular isomer may be favored under specific reaction conditions. For instance, in Diels-Alder reactions, the substitution pattern on the diene can affect the regiochemical and stereochemical outcome of the cycloaddition. nih.gov

Below is a table summarizing the key properties of the known isomers of cyclopentadiene carboxaldehyde.

| Property | This compound | 1,3-Cyclopentadiene-1-carboxaldehyde | 2,4-Cyclopentadiene-1-carboxaldehyde |

| IUPAC Name | cyclopenta-1,4-diene-1-carbaldehyde nih.gov | cyclopenta-1,3-diene-1-carbaldehyde | cyclopenta-2,4-diene-1-carbaldehyde nih.gov |

| Molecular Formula | C₆H₆O nih.gov | C₆H₆O | C₆H₆O nih.gov |

| Molecular Weight | 94.11 g/mol nih.gov | 94.11 g/mol | 94.11 g/mol nih.gov |

| CAS Number | 105955-59-7 nih.gov | Not available | 56598-51-7 nih.gov |

Detailed Research Findings

While specific, detailed experimental data for this compound is not extensively available in publicly accessible literature, its chemistry can be understood through the well-established principles of cyclopentadiene and aldehyde reactivity.

Synthesis: Several general methods have been proposed for the synthesis of this compound:

Diels-Alder Reaction: A common strategy involves the cycloaddition of cyclopentadiene with a dienophile containing a masked or protected aldehyde functionality, followed by deprotection. smolecule.com

Grignard Reaction: The reaction of a cyclopentenone derivative with an appropriate Grignard reagent, followed by hydrolysis, can yield the target compound. smolecule.com

Aldol Condensation: Direct aldol condensation of simpler precursors can also be employed to construct the cyclopentadiene carboxaldehyde framework. smolecule.com

Reactivity in Diels-Alder Reactions: As a substituted cyclopentadiene, this compound is expected to be a highly reactive diene in Diels-Alder reactions. The general mechanism for the Diels-Alder reaction is a concerted [4+2] cycloaddition. The reaction of cyclopentadiene with maleic anhydride, for example, is a classic demonstration of this reactivity, proceeding rapidly at room temperature. wvu.edu

Spectroscopic Data: Detailed, experimentally verified spectroscopic data for this compound is scarce in the literature. However, based on the known spectra of similar compounds, the following characteristic signals can be anticipated:

| Spectroscopic Data (Anticipated) | This compound |

| ¹H NMR | Signals for olefinic protons (approx. 6.0-7.0 ppm), methylene (B1212753) protons (approx. 2.5-3.5 ppm), and an aldehydic proton (approx. 9.0-10.0 ppm). |

| ¹³C NMR | Signals for olefinic carbons (approx. 120-150 ppm), a methylene carbon (approx. 30-40 ppm), and a carbonyl carbon (approx. 190-200 ppm). |

| FTIR (cm⁻¹) | C=O stretch (approx. 1680-1700 cm⁻¹), C=C stretch (approx. 1600-1650 cm⁻¹), and C-H stretches for sp² and sp³ hybridized carbons. |

Structure

3D Structure

Properties

CAS No. |

105955-59-7 |

|---|---|

Molecular Formula |

C6H6O |

Molecular Weight |

94.11 g/mol |

IUPAC Name |

cyclopenta-1,4-diene-1-carbaldehyde |

InChI |

InChI=1S/C6H6O/c7-5-6-3-1-2-4-6/h1,3-5H,2H2 |

InChI Key |

DQMJLCSIZHIBGF-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CC(=C1)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 1,4 Cyclopentadiene 1 Carboxaldehyde and Its Derivatives

Direct Synthesis Approaches

Directly introducing a carboxaldehyde group onto a cyclopentadiene (B3395910) ring presents a significant challenge due to the ring's propensity for dimerization and polymerization. However, formylation reactions on activated cyclopentadiene species can be employed. One of the most effective methods for formylating electron-rich carbocyclic compounds is the Vilsmeier-Haack reaction. chempedia.infoijpcbs.comnrochemistry.com This reaction utilizes a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto an electron-rich substrate. ijpcbs.comnrochemistry.comjk-sci.com

The cyclopentadienyl (B1206354) anion, being an aromatic and electron-rich species, is a suitable substrate for the Vilsmeier-Haack reaction. chempedia.info The reaction proceeds through an electrophilic substitution mechanism where the cyclopentadienyl anion attacks the electrophilic Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired cyclopentadiene-1-carboxaldehyde. The regioselectivity of this reaction can be influenced by steric and electronic factors, potentially leading to a mixture of isomers.

| Reaction | Substrate | Reagents | Product | Key Features |

| Vilsmeier-Haack | Cyclopentadienyl anion | 1. POCl₃, DMF2. H₂O | 1,4-Cyclopentadiene-1-carboxaldehyde | Suitable for electron-rich aromatic systems; mild conditions. chempedia.infoijpcbs.com |

Precursor-Based Derivatization Strategies

Condensation Reactions Involving Cyclopentadiene

A common strategy for the synthesis of cyclopentadiene derivatives involves the reaction of a nucleophilic cyclopentadienyl anion with an appropriate electrophile. The cyclopentadienyl anion can be readily prepared by treating cyclopentadiene with a strong base such as sodium hydride or an organolithium reagent. orgsyn.orggoogle.com This anion can then react with a formylating agent.

For instance, the reaction of sodium cyclopentadienide (B1229720) with an alkyl halide is a known method for producing alkyl-substituted cyclopentadienes. google.com A similar approach can be envisioned using an electrophilic source of the formyl group.

| Starting Material | Reagents | Intermediate | Product | Reference |

| Cyclopentadiene | 1. NaH, THF2. Electrophilic formylating agent | Sodium cyclopentadienide | This compound | orgsyn.org |

Formation via Functional Group Interconversions

An alternative approach involves the synthesis of a cyclopentadiene ring bearing a functional group that can be subsequently converted into a carboxaldehyde. This multi-step process allows for greater control over the molecular architecture. For example, a cyclopentadiene derivative with a hydroxymethyl group can be oxidized to the corresponding aldehyde.

The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. A variety of reagents can be employed for this purpose, including pyridinium (B92312) chlorochromate (PCC) and other chromium-based oxidants, as well as milder, more selective methods like the Swern or Dess-Martin periodinane oxidations. The choice of oxidant is crucial to prevent over-oxidation to the carboxylic acid. The synthesis of 1,4-cyclohexanedicarboxaldehyde from 1,4-cyclohexanedimethanol (B133615) using an alcohol oxidase showcases an enzymatic approach to this type of transformation, which could be conceptually applied to cyclopentadiene systems. nih.gov

| Precursor | Reaction Type | Typical Reagents | Product |

| Cyclopentadienemethanol | Oxidation | PCC, Swern Oxidation, Dess-Martin Periodinane | This compound |

| Cyclopentadienecarboxylic acid ester | Reduction | Diisobutylaluminium hydride (DIBAL-H) | This compound |

Advanced Synthetic Routes to Cyclopentadiene-Containing Scaffolds

Strategies Employing Retro-Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings, and its reversible nature, the retro-Diels-Alder reaction, can be exploited to generate reactive dienes like cyclopentadiene and its derivatives. researchgate.netscience.govencyclopedia.pub In this strategy, the target cyclopentadiene-carboxaldehyde is prepared in a "masked" form as a Diels-Alder adduct. This adduct is typically more stable and easier to handle than the free diene. arkat-usa.org

The synthesis often begins with the Diels-Alder reaction of cyclopentadiene with a dienophile that already contains a functional group that can be converted to an aldehyde, or the aldehyde group itself. smolecule.com The resulting bicyclic adduct can then be subjected to various chemical transformations. The final step is a thermal or catalyzed retro-Diels-Alder reaction to release the desired functionalized cyclopentadiene. arkat-usa.orgyoutube.com This approach is particularly useful for preparing substituted cyclopentadienes that might be otherwise difficult to access. researchgate.netnih.gov

| Strategy | Description | Key Advantage | Reference |

| Retro-Diels-Alder | The target molecule is synthesized as a stable Diels-Alder adduct and then liberated by a cycloreversion reaction. | Allows for the synthesis and manipulation of otherwise unstable cyclopentadiene derivatives. | researchgate.netarkat-usa.org |

Cyclocarbonylation and Related Annulation Methods

Modern organometallic chemistry offers sophisticated methods for the construction of cyclic systems. Cyclocarbonylation reactions, for instance, can be used to form cyclopentenone rings, which can be precursors to cyclopentadiene derivatives. While direct synthesis of this compound via these methods is not commonly reported, they represent a potential avenue for the synthesis of highly substituted cyclopentadiene scaffolds.

For example, the Pauson-Khand reaction is a [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to form a cyclopentenone. Subsequent functional group manipulations could potentially lead to the desired cyclopentadiene-carboxaldehyde structure. These methods offer access to complex molecular architectures that may not be achievable through more traditional synthetic routes.

Metal-Catalyzed Functionalization of Cyclopentadiene Systems

The direct introduction of a formyl group onto the cyclopentadiene ring via metal catalysis is a challenging yet highly desirable transformation. The primary strategies involve the hydroformylation of cyclopentadiene or its dimer, dicyclopentadiene (B1670491), and the formylation of pre-formed cyclopentadienyl-metal complexes. These methods leverage the unique reactivity imparted by transition metals to achieve C-H activation and carbonylation.

One of the most significant applications of this strategy is the hydroformylation of dicyclopentadiene (DCPD), a readily available industrial byproduct. This reaction typically yields monoformyltricyclodecenes (MFTD) and diformyltricyclodecanes (DFTD), which are valuable precursors for various fine chemicals. mdpi.com The reaction proceeds in two stages: the first hydroformylation occurs on the more reactive norbornene double bond of DCPD to give MFTD, followed by the hydroformylation of the cyclopentene (B43876) double bond at higher temperatures and pressures to yield DFTD. mdpi.comresearchgate.net

The choice of catalyst is crucial for controlling the reaction rate and selectivity. Bimetallic catalysts, particularly cobalt-rhodium systems supported on materials like magnetite (Fe₃O₄), have shown enhanced performance compared to their monometallic counterparts. The addition of cobalt to rhodium catalysts can improve the dispersion and reactivity of the rhodium species, leading to higher reaction rates and selectivity towards the desired diformylated product. mdpi.com

Detailed Research Findings:

A study on the hydroformylation of dicyclopentadiene using Co-Rh bimetallic catalysts supported on Fe₃O₄ demonstrated that the cobalt loading significantly influences the reaction outcome. The formation rate of the initial product, monoformyltricyclodecenes (MFTD), was found to increase with higher cobalt loading. mdpi.com Furthermore, the selectivity towards the fully hydroformylated product, diformyltricyclodecanes (DFTD), was dramatically improved with the bimetallic catalyst. While a monometallic Rh/Fe₃O₄ catalyst gave only 21.3% selectivity for DFTD, a bimetallic catalyst with a 2:1 Co/Rh ratio achieved a selectivity of 90.6% at similar DCPD conversion. mdpi.com

The reaction is typically carried out in a two-stage process to optimize the yield of the diformylated product. The first stage, targeting the formation of MFTD, is conducted at a lower temperature and pressure (e.g., 95 °C and 4 MPa of syngas). The second stage, for the conversion of MFTD to DFTD, requires more forcing conditions (e.g., 140 °C and 7 MPa of syngas). mdpi.com

| Catalyst | Substrate | Product(s) | Reaction Conditions | Key Findings | Reference |

|---|---|---|---|---|---|

| Co-Rh/Fe₃O₄ | Dicyclopentadiene (DCPD) | Monoformyltricyclodecenes (MFTD), Diformyltricyclodecanes (DFTD) | Stage 1: 95 °C, 4 MPa (CO/H₂ = 1:1); Stage 2: 140 °C, 7 MPa | Bimetallic catalyst significantly enhances rate and selectivity to DFTD (90.6% selectivity with 4Co-2Rh/Fe₃O₄). | mdpi.com |

| RhCl(CO)(TPPTS)₂ | Dicyclopentadiene (DCPD) | Monoformyltricyclodecenes, Diformyltricyclodecanes | Aqueous/organic two-phase system with cationic surfactant. | Catalyst can be recycled multiple times without significant loss of activity. | cjcatal.com |

Another important, though not strictly catalytic in the modern sense, metal-mediated method for the formylation of cyclopentadiene systems is the Vilsmeier-Haack reaction of metallocenes, such as ferrocene. rsc.orgjove.com This reaction involves the treatment of the metallocene with a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto one of the cyclopentadienyl rings. organic-chemistry.orgwikipedia.org This method provides a direct route to formylated metallocene derivatives, which can then be further elaborated. The ease of this electrophilic substitution is a testament to the electron-rich, aromatic-like character of the cyclopentadienyl rings in ferrocene. jove.com

While the direct metal-catalyzed hydroformylation of cyclopentadiene to this compound is theoretically plausible, specific and well-documented examples in the literature are scarce. The high reactivity of cyclopentadiene and its tendency to dimerize present significant challenges for selective monofunctionalization. However, the successful hydroformylation of its dimer, dicyclopentadiene, underscores the potential of metal catalysis for the synthesis of valuable aldehyde derivatives from cyclopentadiene-based starting materials.

Reactivity Profiles and Mechanistic Investigations of 1,4 Cyclopentadiene 1 Carboxaldehyde

Fundamental Transformations of the Aldehyde Group

The aldehyde group in 1,4-cyclopentadiene-1-carboxaldehyde exhibits characteristic reactivity, serving as a site for nucleophilic attack and being susceptible to both oxidation and reduction.

Nucleophilic Addition Reactions

The electrophilic carbonyl carbon of this compound is a prime target for a variety of nucleophiles. These reactions typically proceed via a tetrahedral intermediate, which is subsequently protonated to yield an alcohol. Organometallic reagents, such as Grignard and organolithium compounds, are potent nucleophiles that readily add to the aldehyde. For instance, the reaction with a Grignard reagent, such as methylmagnesium bromide, would be expected to produce the corresponding secondary alcohol, (1,4-cyclopentadienyl)(methyl)methanol. Similarly, organolithium reagents can be employed to introduce a range of alkyl or aryl groups.

The outcome of nucleophilic addition can be influenced by the nature of the nucleophile. While strong, "hard" nucleophiles like Grignard and organolithium reagents typically favor direct 1,2-addition to the carbonyl group, "soft" nucleophiles can potentially undergo 1,4-conjugate addition to the diene system, although this is less common for aldehydes compared to enones.

| Nucleophile Type | Reagent Example | Expected Product |

| Grignard Reagent | Methylmagnesium Bromide | (1,4-Cyclopentadienyl)(methyl)methanol |

| Organolithium Reagent | n-Butyllithium | (1,4-Cyclopentadienyl)(butyl)methanol |

| Hydride | Sodium Borohydride (B1222165) | (1,4-Cyclopentadienyl)methanol |

Oxidation and Reduction Pathways

The aldehyde functionality of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Strong oxidizing agents are capable of converting the aldehyde to 1,4-cyclopentadiene-1-carboxylic acid. Common reagents for this transformation include potassium permanganate (B83412) (KMnO4) under basic conditions, followed by acidic workup, and Jones reagent (CrO3 in sulfuric acid and acetone). smolecule.comrsc.orgescholarship.orglibretexts.orgnih.gov The choice of oxidant is crucial to avoid unwanted side reactions with the diene system.

Reduction: The reduction of the aldehyde group to a primary alcohol, (1,4-cyclopentadienyl)methanol, is typically achieved with high efficiency using hydride reducing agents. Sodium borohydride (NaBH4) in an alcoholic solvent is a mild and selective reagent for this purpose. researchgate.netnih.gov For a more powerful reducing agent, lithium aluminum hydride (LiAlH4) in an ethereal solvent can be used, followed by an aqueous workup. nih.gov Catalytic hydrogenation is another viable method, employing hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C). wvu.edunih.govsciforum.net

| Transformation | Reagent(s) | Product |

| Oxidation | Potassium Permanganate (KMnO4) | 1,4-Cyclopentadiene-1-carboxylic acid |

| Oxidation | Jones Reagent (CrO3, H2SO4, acetone) | 1,4-Cyclopentadiene-1-carboxylic acid |

| Reduction | Sodium Borohydride (NaBH4) | (1,4-Cyclopentadienyl)methanol |

| Reduction | Lithium Aluminum Hydride (LiAlH4) | (1,4-Cyclopentadienyl)methanol |

| Reduction | H2, Palladium on Carbon (Pd/C) | (1,4-Cyclopentadienyl)methanol |

Cycloaddition Reactions of the Cyclopentadiene (B3395910) Moiety

The cyclopentadiene ring of this compound is a highly reactive diene, readily participating in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. elsevierpure.comwpmucdn.com This reactivity is a cornerstone of its utility in the synthesis of complex polycyclic structures.

Diels-Alder Reactions

The inherent s-cis conformation of the diene in the cyclopentadiene ring makes it an exceptionally good diene for Diels-Alder reactions. rsc.org

This compound is expected to react readily with a wide array of electron-deficient dienophiles to form bicyclo[2.2.1]heptene derivatives. The stereochemical outcome of these reactions typically favors the formation of the endo adduct due to secondary orbital interactions.

Common dienophiles that undergo efficient cycloaddition with cyclopentadiene derivatives include maleic anhydride, N-substituted maleimides, and acrylates. organic-chemistry.org For example, the reaction with N-phenylmaleimide would yield a bicyclic adduct with the carboxaldehyde group positioned on the resulting six-membered ring. Similarly, reaction with methyl acrylate (B77674) would produce the corresponding bicyclic ester. The presence of the electron-withdrawing carboxaldehyde group on the diene can influence the rate and regioselectivity of the cycloaddition.

| Dienophile | Product Type | Expected Major Stereoisomer |

| Maleic Anhydride | Bicyclo[2.2.1]heptene anhydride | endo |

| N-Phenylmaleimide | Bicyclo[2.2.1]heptene imide | endo |

| Methyl Acrylate | Bicyclo[2.2.1]heptene ester | endo |

| Benzoquinone | Bicyclo[2.2.1]heptene dione | endo |

The intramolecular Diels-Alder (IMDA) reaction is a powerful strategy for the construction of complex polycyclic systems, and derivatives of this compound are valuable precursors for such transformations. In this approach, a dienophile is tethered to the cyclopentadiene ring via a suitable linker. Upon heating or catalysis, the molecule undergoes an intramolecular cycloaddition to form a fused or bridged polycyclic product.

The length and nature of the tether are critical in determining the feasibility and stereochemical outcome of the IMDA reaction. By strategically designing the precursor, complex frameworks found in natural products can be assembled with high efficiency and stereocontrol. For instance, a derivative of this compound could be functionalized at the aldehyde (e.g., converted to an ester or ether) to incorporate a tether bearing a dienophilic moiety. Subsequent IMDA reaction would then lead to the formation of a complex polycyclic architecture.

While specific examples starting directly from this compound are not extensively documented in readily available literature, the principle is well-established in the synthesis of numerous natural products using substituted cyclopentadiene precursors. The aldehyde group serves as a convenient handle for the attachment of the dienophile-containing tether.

Regio- and Stereoselectivity in Diels-Alder Adduct Formation

The Diels-Alder reaction, a cornerstone of organic synthesis for forming six-membered rings, proceeds with predictable selectivity when unsymmetrical dienes and dienophiles are employed. wikipedia.orgmasterorganicchemistry.com In the case of this compound, the electron-withdrawing nature of the carboxaldehyde group significantly influences the electronic distribution within the diene system. This dictates the regiochemical outcome of the cycloaddition.

According to Frontier Molecular Orbital (FMO) theory, the regioselectivity of a Diels-Alder reaction is controlled by the interaction of the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile (in a normal electron-demand reaction). nih.gov For a 1-substituted diene bearing an electron-withdrawing group, the orbital coefficient on the C4 carbon of the diene's HOMO is typically largest. chemistrysteps.com Consequently, in reactions with unsymmetrical dienophiles, the major regioisomer results from the alignment that pairs the atoms with the largest orbital coefficients. This generally leads to the formation of the "ortho" (1,2-substituted) or "para" (1,4-substituted) adducts, while the "meta" (1,3-substituted) product is disfavored. masterorganicchemistry.com

For instance, the reaction of this compound with an unsymmetrical dienophile like methyl acrylate would be expected to favor the "ortho" adduct, where the carboxaldehyde and the methoxycarbonyl groups are adjacent in the product.

Stereoselectivity in Diels-Alder reactions involving cyclopentadiene derivatives is famously governed by the endo rule. This rule predicts that the major product will be the endo isomer, where the substituents of the dienophile are oriented towards the developing double bond in the bicyclic product. This preference is attributed to favorable secondary orbital interactions between the π-system of the dienophile's substituent and the developing π-bond at C2 and C3 of the diene in the transition state. While the endo product is kinetically favored, the exo product is often thermodynamically more stable due to reduced steric hindrance.

Table 1: Predicted Regio- and Stereochemical Outcomes in Diels-Alder Reactions

| Dienophile | Predicted Major Regioisomer | Predicted Major Stereoisomer | Rationale |

|---|---|---|---|

| Maleic Anhydride | N/A (Symmetrical) | endo | Strong secondary orbital interactions. |

| Acrolein | "Ortho" (1,2-adduct) | endo | FMO control and secondary orbital interactions. |

| Methyl Vinyl Ketone | "Ortho" (1,2-adduct) | endo | FMO control and secondary orbital interactions. |

Organocatalytic and Lewis Acid-Catalyzed Diels-Alder Processes

The rate and selectivity of Diels-Alder reactions can be significantly enhanced through catalysis. Both Lewis acids and organocatalysts have proven effective, primarily by activating the dienophile.

Lewis Acid Catalysis Lewis acids accelerate Diels-Alder reactions by coordinating to a basic site on the dienophile, typically a carbonyl oxygen. ias.ac.in This coordination lowers the energy of the dienophile's LUMO, reducing the HOMO-LUMO energy gap between the reactants and accelerating the reaction. wikipedia.orgnih.gov This catalysis also tends to increase the regioselectivity and the endo/exo ratio. ias.ac.in In a reaction involving this compound, a Lewis acid such as aluminum chloride (AlCl₃) or copper(II) nitrate (B79036) would be employed to activate an α,β-unsaturated ketone or ester dienophile. The enhanced polarization of the dienophile upon Lewis acid coordination leads to a more pronounced regiochemical preference and stronger secondary orbital interactions, favoring the endo product. nih.gov

Table 2: Representative Lewis Acids in Diels-Alder Reactions

| Lewis Acid Catalyst | Typical Dienophile Substrate | Effect on Reaction |

|---|---|---|

| Aluminum Trichloride (AlCl₃) | α,β-Unsaturated Esters/Ketones | Significant rate acceleration, increased endo-selectivity. nih.gov |

| Boron Trifluoride (BF₃) | α,β-Unsaturated Aldehydes/Ketones | Strong acceleration, enhanced selectivity. |

| Copper(II) Triflate (Cu(OTf)₂) | Ketone-containing Dienophiles | Effective catalysis, particularly in aqueous media. |

Organocatalysis Enantioselective organocatalysis has emerged as a powerful tool for asymmetric Diels-Alder reactions. researchgate.net A primary strategy involves the activation of α,β-unsaturated aldehydes and ketones via the formation of a transient iminium ion. princeton.educore.ac.uk Chiral secondary amines, such as imidazolidinones or prolinol derivatives, react with the dienophile to form a chiral iminium ion. princeton.eduresearchgate.net This process lowers the dienophile's LUMO energy, accelerating the cycloaddition, and the chiral environment of the catalyst directs the facial approach of the diene, inducing high enantioselectivity. princeton.educore.ac.uk

In this context, this compound would serve as the diene component, reacting with an organocatalytically activated dienophile. The steric and electronic properties of the diene's aldehyde substituent would influence the diastereo- and enantioselectivity of the cycloaddition.

Table 3: Common Organocatalysts for Iminium Ion-Activated Diels-Alder Reactions

| Organocatalyst Type | Example Catalyst | Activated Dienophile |

|---|---|---|

| Imidazolidinone | MacMillan Catalyst | α,β-Unsaturated Aldehydes |

| Diarylprolinol Silyl (B83357) Ether | Hayashi-Jørgensen Catalyst | α,β-Unsaturated Aldehydes |

Solvent Effects, Including Aqueous Medium Reactivity

While often considered to be relatively insensitive to the choice of solvent, the rates of many Diels-Alder reactions are significantly influenced by the reaction medium. There is a notable rate enhancement when reactions are conducted in polar organic solvents or, most dramatically, in water. wikipedia.org The reaction between cyclopentadiene and methyl vinyl ketone, for example, is approximately 700 times faster in water than in 2,2,4-trimethylpentane. nih.gov

Two main factors are proposed to explain this aqueous acceleration:

Hydrophobic Effect : In water, nonpolar reactants tend to aggregate to minimize their surface area exposed to the polar solvent. This enforced proximity increases the effective concentration of the reactants, leading to a higher reaction rate. wikipedia.org

Hydrogen Bonding : Water can act as a hydrogen bond donor to the activating group (e.g., a carbonyl) on the dienophile. This stabilizes the transition state, lowering the activation energy and accelerating the reaction. nih.gov

For this compound, both the diene and many potential dienophiles possess polar functional groups. The presence of the aldehyde on the diene would enhance its solubility in polar solvents and allow it to participate in hydrogen bonding. This suggests that its Diels-Alder reactions would also experience significant acceleration in aqueous media.

Table 4: Relative Rate Constants for the Diels-Alder Reaction of Cyclopentadiene with Methyl Vinyl Ketone in Various Solvents

| Solvent | Relative Rate (k_rel) |

|---|---|

| Isooctane | 1 |

| Acetonitrile | 4.5 |

| Methanol | 27 |

Data adapted from studies on cyclopentadiene reactivity. nih.gov

Higher-Order and Non-[4+2] Cycloadditions

Beyond the classical [4+2] Diels-Alder reaction, the extended π-system of dienes can participate in higher-order cycloadditions, which involve more than six π-electrons. acs.orgresearchgate.net These reactions provide access to larger ring systems. Furthermore, the double bonds and the carbonyl group of this compound can undergo other types of cycloadditions.

[4+1] Cycloadditions and their Scope

[4+1] cycloadditions offer a direct route to five-membered rings. While pericyclic [4+1] reactions are often electronically forbidden, metal-catalyzed variants have been developed. nih.gov For example, dinickel complexes can catalyze the reductive [4+1] cycloaddition of 1,3-dienes with vinylidene equivalents generated from 1,1-dichloroalkenes. This methodology allows for the construction of cyclopentene (B43876) derivatives. nih.gov The application of such a reaction to this compound would likely require protection of the aldehyde group but could provide a pathway to functionalized bicyclic systems.

Photoinduced [2+2] Cycloadditions

Photochemical excitation can promote cycloadditions that are thermally forbidden by orbital symmetry rules. The double bonds and the carbonyl group of this compound present opportunities for photoinduced [2+2] cycloadditions.

Paterno-Büchi Reaction : This involves the [2+2] photocycloaddition of a carbonyl group with an alkene to form an oxetane. rsc.org Upon photo-irradiation, the aldehyde group of this compound could react either intermolecularly with another alkene or intramolecularly with one of the C=C bonds of another molecule to form dimers.

[2+2] Alkene Cycloaddition : The C=C double bonds of the cyclopentadiene ring can undergo photoinduced [2+2] cycloaddition with other alkenes to form cyclobutane (B1203170) rings. beilstein-journals.org This can lead to the formation of complex polycyclic cage structures, a well-known reaction for cyclopentadiene itself.

The specific pathway followed would depend on the wavelength of light used and the presence of photosensitizers.

Dipolar Cycloadditions for Heterocycle Synthesis

[3+2] Dipolar cycloadditions are powerful reactions for synthesizing five-membered heterocycles. The double bonds of this compound can act as the dipolarophile, reacting with a variety of 1,3-dipoles. For example, reaction with a nitrone would yield an isoxazolidine-fused bicyclic system. The acid-catalyzed reaction of cyclopentadiene with methyl glyoxylate (B1226380) oxime has been shown to produce a 1,3-cycloadduct, demonstrating the feasibility of such pathways. researchgate.net The electron-withdrawing aldehyde group is expected to activate the diene system towards reaction with electron-rich dipoles.

Alternatively, the aldehyde functionality itself could be used as a handle to generate a 1,3-dipole in situ. For example, condensation with an N-substituted hydroxylamine (B1172632) could form a nitrone, which could then undergo an intramolecular dipolar cycloaddition with one of the double bonds in the ring, providing a route to complex, fused heterocyclic scaffolds.

Comparative Analysis of 1,2- vs. 1,4-Additions and Cycloadditions

The structure of this compound features a conjugated system where the π-electrons of the carbon-carbon double bonds in the ring are in conjugation with the carbon-oxygen double bond of the aldehyde group. This electron delocalization dictates its reactivity towards nucleophilic additions and cycloadditions.

1,2- vs. 1,4-Additions:

Nucleophilic attack on this α,β-unsaturated aldehyde can occur via two primary pathways: direct addition to the carbonyl carbon (1,2-addition) or conjugate addition to the β-carbon of the conjugated system (1,4-addition). The outcome of the reaction is largely dependent on the nature of the nucleophile and the reaction conditions, which determine whether the reaction is under kinetic or thermodynamic control.

1,2-Addition (Kinetic Control): This pathway is favored by "hard" nucleophiles, such as organolithium reagents and Grignard reagents. These reactions are typically fast, irreversible, and often run at low temperatures. The nucleophile directly attacks the electrophilic carbonyl carbon, leading to the formation of an allylic alcohol after workup.

1,4-Addition (Thermodynamic Control): This pathway, also known as Michael Addition, is favored by "soft" nucleophiles, including cuprates (Gilman reagents), enamines, and thiols. The reaction proceeds through a resonance-stabilized enolate intermediate, which is more stable than the product of 1,2-addition. wikipedia.org These reactions are often reversible and favor the more stable thermodynamic product, which is a β-substituted carbonyl compound. nih.gov At higher temperatures, even if the 1,2-adduct forms initially, it can revert to the starting materials, allowing the thermodynamically favored 1,4-adduct to accumulate. osti.gov

| Reaction Type | Typical Nucleophile | Favored Conditions | Initial Product Type | Control Type |

|---|---|---|---|---|

| 1,2-Addition | Organolithium (RLi), Grignard (RMgX) | Low Temperature (-78 °C) | Allylic Alcohol | Kinetic |

| 1,4-Addition (Michael) | Organocuprates (R₂CuLi), Amines, Thiols | Higher Temperature, Reversible Conditions | β-Substituted Aldehyde | Thermodynamic |

Cycloadditions:

The cyclopentadiene ring is an exceptionally reactive diene for [4+2] cycloaddition (Diels-Alder) reactions. wikipedia.org The presence of the electron-withdrawing carboxaldehyde group at the C-1 position significantly influences this reactivity. In a normal electron-demand Diels-Alder reaction, where the diene is electron-rich and the dienophile is electron-poor, the aldehyde group deactivates the diene system, slowing the reaction rate compared to unsubstituted cyclopentadiene.

However, this electronic feature makes this compound a suitable candidate for inverse-electron-demand Diels-Alder reactions, where it would react with an electron-rich dienophile. The reaction is highly stereospecific, typically favoring the formation of the endo product due to secondary orbital interactions in the transition state, a principle known as the Alder-endo rule.

Rearrangement Pathways Involving the Cyclopentadiene Framework

Sigmatropic Rearrangements (e.g.,wikipedia.orgacs.org-Hydrogen and Silyl Shifts)

Substituted cyclopentadienes are known to undergo rapid degenerate sigmatropic rearrangements. For this compound, this manifests primarily as wikipedia.orgacs.org-hydrogen shifts. This facile, thermally allowed suprafacial migration of a hydrogen atom from the C-5 position results in the interconversion between the 1-substituted, 2-substituted, and 5-substituted isomers. libretexts.org

The equilibrium distribution of these isomers is influenced by the electronic nature of the substituent. The electron-withdrawing carboxaldehyde group affects the relative thermodynamic stabilities of the isomers. This dynamic equilibrium means that any reaction involving this compound may proceed through a mixture of isomers, potentially leading to multiple products.

This principle extends to other migrating groups. For instance, silyl groups exhibit an even greater propensity for wikipedia.orgacs.org-sigmatropic shifts in cyclopentadienyl (B1206354) systems due to the weaker C-Si bond and the ability of silicon to stabilize the transition state. This rapid migration is a key feature of silyl-substituted cyclopentadienes.

Vinylcyclopropane Rearrangements in Ring Construction

The vinylcyclopropane-cyclopentene rearrangement is a powerful synthetic tool for the construction of five-membered rings. wikipedia.orgorganicreactions.org This thermally induced or transition-metal-catalyzed ring expansion converts a vinyl-substituted cyclopropane (B1198618) into a cyclopentene. nih.gov While not a rearrangement of this compound itself, it represents a significant pathway for synthesizing its core cyclopentene framework.

The mechanism can proceed through either a concerted, pericyclic pathway governed by orbital symmetry or a stepwise pathway involving a diradical intermediate. wikipedia.org The high temperatures often required (typically >300 °C) can be a limitation, but the introduction of certain functional groups or the use of transition metal catalysts can lower the activation barrier. researchgate.net This rearrangement is a key strategy in the total synthesis of complex natural products containing cyclopentene rings. nih.gov

Organometallic Reactivity and Complexation

Generation and Reactions of Cyclopentadienyl Anion Equivalents

The methylene (B1212753) (CH₂) protons at the C-5 position of the cyclopentadiene ring are notably acidic (pKa ≈ 16 for unsubstituted cyclopentadiene). quora.com This acidity is due to the formation of the conjugate base, the cyclopentadienyl anion, which is aromatic and highly stabilized by the delocalization of six π-electrons according to Hückel's rule. quora.com

The presence of the electron-withdrawing carboxaldehyde group on the ring significantly increases the acidity of the C-5 protons relative to the parent cyclopentadiene. Deprotonation with a suitable base (e.g., sodium hydride, potassium tert-butoxide) readily generates the formylcyclopentadienyl anion. This anion is a versatile nucleophile and can participate in a variety of subsequent reactions, such as alkylation with alkyl halides, to introduce new substituents onto the cyclopentadienyl ring.

| Compound | Substituent (R) | Effect of Substituent | Relative pKa |

|---|---|---|---|

| Cyclopentadiene | -H | Reference | ~16 |

| Methylcyclopentadiene | -CH₃ | Electron-Donating | >16 |

| This compound | -CHO | Electron-Withdrawing | <16 |

Formation and Characterization of Metal-Cyclopentadienyl Complexes

The formylcyclopentadienyl anion is an important precursor for the synthesis of substituted organometallic complexes. libretexts.org As a ligand, it can coordinate to a wide range of transition metals to form "piano-stool," "sandwich" (metallocene), or "bent-sandwich" complexes. The synthesis typically involves the reaction of the pre-formed anion with a metal halide salt (e.g., FeCl₂, ZrCl₄, RuCl₃).

The carboxaldehyde group on the cyclopentadienyl ring modifies the electronic properties of the resulting metal complex. As an electron-withdrawing group, it reduces the electron density at the metal center, which can alter the complex's stability, reactivity, and spectroscopic properties. For instance, electron-withdrawing groups can lead to unusually stable complexes with coinage metals like copper, silver, and gold. nih.govrsc.org

Characterization of these metal-cyclopentadienyl complexes is routinely performed using a suite of analytical techniques:

NMR Spectroscopy: ¹H and ¹³C NMR are used to determine the structure and confirm the binding mode (hapticity) of the ligand.

Infrared (IR) Spectroscopy: The stretching frequency of the carbonyl group (C=O) in the aldehyde provides information about the electronic environment of the metal center.

X-ray Crystallography: This technique provides definitive structural information, including bond lengths, bond angles, and the precise coordination geometry of the metal complex in the solid state. mdpi.com

Interactions with Organometallic Reagents (e.g., Grignard Reactions)

The reactivity of this compound is significantly influenced by its aldehyde functional group, which serves as a prime site for nucleophilic attack by organometallic reagents. Grignard reagents (R-MgX) are powerful nucleophiles that readily react with aldehydes to form new carbon-carbon bonds, yielding secondary alcohols upon acidic workup. organic-chemistry.orgwisc.edumasterorganicchemistry.com

The mechanism for the Grignard reaction with this compound follows a well-established nucleophilic addition pathway. The highly polarized carbon-magnesium bond of the Grignard reagent results in a carbanion-like character for the organic group (R), making it a potent nucleophile. leah4sci.comchemtube3d.com This nucleophilic carbon attacks the electrophilic carbonyl carbon of the aldehyde. youtube.com This attack breaks the carbon-oxygen π-bond, leading to the formation of a tetrahedral alkoxide intermediate, with the magnesium halide complexed to the negatively charged oxygen atom. youtube.combyjus.com A subsequent acidic workup step is required to protonate the alkoxide, yielding the final secondary alcohol product. wisc.edubyjus.com

It is important to note that because this compound is an α,β-unsaturated aldehyde, there is a possibility of two modes of attack: 1,2-addition to the carbonyl carbon or 1,4-conjugate addition to the β-carbon of the diene system. libretexts.orglibretexts.org However, Grignard reagents, being strong and "hard" nucleophiles, typically favor the irreversible and kinetically controlled 1,2-addition pathway when reacting with α,β-unsaturated aldehydes. libretexts.orglibretexts.org This selectivity ensures that the primary product is the secondary alcohol resulting from direct attack at the carbonyl group.

The general reaction can be summarized as follows:

Nucleophilic Attack: R-MgX + C₅H₅CHO → C₅H₅CH(R)O-MgX+

Acidic Workup: C₅H₅CH(R)O-MgX+ + H₃O⁺ → C₅H₅CH(R)OH + Mg²⁺ + X⁻ + H₂O

| Grignard Reagent (R-MgX) | 'R' Group | Expected Secondary Alcohol Product |

|---|---|---|

| Methylmagnesium Bromide (CH₃MgBr) | Methyl | 1-(1,4-Cyclopentadienyl)ethanol |

| Ethylmagnesium Bromide (CH₃CH₂MgBr) | Ethyl | 1-(1,4-Cyclopentadienyl)propan-1-ol |

| Phenylmagnesium Bromide (C₆H₅MgBr) | Phenyl | (1,4-Cyclopentadienyl)(phenyl)methanol |

| Vinylmagnesium Bromide (CH₂=CHMgBr) | Vinyl | 1-(1,4-Cyclopentadienyl)prop-2-en-1-ol |

Detailed Mechanistic Studies and Kinetic Analysis

Elucidation of Concerted vs. Stepwise Mechanisms

The mechanistic pathway of reactions involving this compound, particularly the cycloaddition reactions of its diene system, is a subject of detailed investigation. These reactions can proceed through either a concerted or a stepwise mechanism, and the distinction is crucial for understanding reactivity and selectivity.

A concerted mechanism involves a single transition state where all bond-making and bond-breaking processes occur simultaneously, without the formation of any intermediate. rsc.org In the context of a Diels-Alder reaction, this would mean the two new sigma bonds form in a single, coordinated step. rsc.org Conversely, a stepwise mechanism involves two or more distinct steps, characterized by the formation of a reactive intermediate, such as a diradical or a zwitterion. researchgate.net

For Diels-Alder reactions involving cyclopentadiene and its derivatives, there has been considerable debate, with evidence suggesting that the mechanism can be highly dependent on the nature of the reactants. mdpi.com While many cycloadditions are considered concerted, they are not always synchronous; that is, the two new bonds may not form at precisely the same rate. Highly asynchronous concerted pathways can approach the boundary of a stepwise mechanism.

Theoretical studies on the reaction of cyclopentadiene with protonated imine derivatives have shown a shift from a concerted to a stepwise mechanism. researchgate.net The stepwise pathway involves an initial nucleophilic attack by the cyclopentadiene to form a cationic intermediate, followed by ring closure. researchgate.net Similarly, reactions with highly electron-deficient or sterically demanding dienophiles can favor a stepwise pathway through a zwitterionic or diradical intermediate. mdpi.com The polarity of the dienophile and the reaction conditions, including the presence of catalysts, can significantly influence whether the reaction follows a concerted or stepwise route. mdpi.comresearchgate.net

| Characteristic | Concerted Mechanism | Stepwise Mechanism |

|---|---|---|

| Number of Steps | One | Two or more |

| Intermediates | None (only a transition state) | Formation of a distinct intermediate (e.g., diradical, zwitterion) |

| Stereochemistry | Highly stereospecific (e.g., retention of dienophile geometry) | Potential loss of stereospecificity due to intermediate rotation |

| Influencing Factors | Symmetry-allowed orbital overlap (Woodward-Hoffmann rules) | Stabilization of intermediates, highly polar dienophiles, photochemical conditions |

Determination of Kinetic Parameters and Activation Barriers

The rate and feasibility of a chemical reaction are quantified by its kinetic parameters, primarily the activation energy (Ea) and the rate constant (k). For reactions involving this compound, these parameters can be determined through experimental kinetic studies and computational modeling.

Experimentally, reaction kinetics are often studied by monitoring the concentration of reactants or products over time under controlled temperature conditions. The data can then be used to determine the rate law and the rate constant for the reaction. By performing the reaction at various temperatures, the activation energy can be calculated using the Arrhenius equation.

Computationally, methods like Density Functional Theory (DFT) are used to map the potential energy surface of a reaction. These calculations can identify the structures of transition states and intermediates, allowing for the determination of activation barriers (ΔG‡ or ΔH‡). nih.gov For instance, DFT calculations have been used to determine the activation barriers for the Diels-Alder reaction between cyclopentadiene and various dienophiles, showing how substituents and catalysts affect the energy of the transition state. nih.govnih.govresearchgate.net

While specific kinetic data for this compound are not widely published, data from the well-studied dimerization of its parent compound, cyclopentadiene, provide a useful reference. The dimerization is a Diels-Alder reaction that is reversible at high temperatures and is subject to kinetic and thermodynamic control. masterorganicchemistry.com

| Parameter | Value | Conditions |

|---|---|---|

| Rate Constant (k) | 8.3 × 10⁻⁷ M⁻¹s⁻¹ | 25 °C |

| Half-life (t₁/₂) | ~28 hours | Neat, 25 °C |

| Gibbs Free Activation Energy (ΔG‡) | 21.3 kcal/mol | Computational (vs. C₆₀) |

Studies have shown that the reactivities of cycloalkenes as dienophiles are often controlled by the energy required to distort the molecule into the transition state geometry. acs.org Furthermore, the pressure dependence of Diels-Alder kinetics has been modeled, providing insights into activation volumes and how external pressure can modify reaction barriers. rsc.org

Role of Catalyst-Substrate Interactions and Reaction Intermediates

Catalysts play a pivotal role in modulating the reactivity and selectivity of this compound by interacting with its functional groups to create lower-energy reaction pathways and generate highly reactive intermediates.

Lewis Acid Catalysis: In the context of Diels-Alder reactions, Lewis acids are widely used to accelerate the process and control stereoselectivity. nih.govrsc.org A Lewis acid catalyst coordinates to the carbonyl oxygen of the dienophile (or in this case, potentially the aldehyde of a second molecule acting as the dienophile). This coordination withdraws electron density, lowering the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). nih.govscielo.br The reduced energy gap between the diene's HOMO and the dienophile's LUMO leads to a stronger interaction, a more stabilized transition state, and a significant rate enhancement. nih.gov DFT studies on the AlCl₃-catalyzed reaction between cyclopentadiene and methyl acrylate have shown that the catalyst not only accelerates the reaction but also increases the asynchronicity of bond formation. nih.gov

Organocatalysis and Iminium Ion Formation: The aldehyde group of this compound can react with chiral secondary amines (e.g., prolinol derivatives) to form an intermediate iminium ion. nih.govrsc.org This process is a cornerstone of iminium catalysis. The formation of the iminium ion [R₂C=NR'₂]⁺ dramatically lowers the LUMO of the α,β-unsaturated system, activating it for various transformations, including conjugate additions and cycloadditions. nih.govrsc.orgnobelprize.org This strategy effectively mimics Lewis acid activation but operates under milder, often metal-free conditions. organic-chemistry.org The chiral catalyst guides the approach of the reacting partner, enabling high levels of enantioselectivity. nobelprize.org The catalytic cycle is completed by hydrolysis of the resulting enamine or iminium product, which regenerates the catalyst and releases the functionalized product.

| Catalysis Type | Catalyst Example | Interaction with Substrate | Key Intermediate | Primary Effect |

|---|---|---|---|---|

| Lewis Acid Catalysis | AlCl₃, Cu(NO₃)₂ nih.gov | Coordinates to carbonyl oxygen | Lewis acid-substrate complex | Rate acceleration, enhanced selectivity in Diels-Alder reactions nih.gov |

| Organocatalysis (Iminium) | Chiral secondary amines (e.g., Proline derivatives) organic-chemistry.org | Condensation with aldehyde | Iminium ion | Activation of α,β-unsaturated system, enantioselective additions nih.govrsc.org |

| Specific Acid Catalysis | HCl, H₂SO₄ | Protonation of carbonyl oxygen | Protonated substrate | Increased electrophilicity of carbonyl carbon |

These catalyst-substrate interactions and the resulting intermediates are fundamental to controlling the chemical behavior of bifunctional molecules like this compound, enabling the synthesis of complex molecular architectures with high efficiency and precision. acs.orgnih.govnih.gov

Advanced Spectroscopic Characterization and Computational Chemical Analysis

Spectroscopic Techniques for Structural and Mechanistic Insight

Spectroscopic methodologies are indispensable tools in the arsenal (B13267) of the modern chemist, providing a window into the molecular world. For 1,4-Cyclopentadiene-1-carboxaldehyde, each technique offers a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aldehydic proton, the olefinic protons, and the methylene (B1212753) protons of the cyclopentadiene (B3395910) ring. The aldehydic proton (CHO) would likely appear as a singlet or a finely coupled multiplet in the downfield region, typically between δ 9.5-10.5 ppm, due to the strong deshielding effect of the carbonyl group. The olefinic protons on the diene system would resonate in the range of δ 6.0-7.0 ppm, with their specific chemical shifts and coupling patterns providing information about their relative positions. The methylene protons (CH₂) would be found further upfield, likely in the δ 2.5-3.5 ppm region.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. The most downfield signal would be that of the carbonyl carbon of the aldehyde, expected in the δ 190-200 ppm range. The sp² hybridized carbons of the diene would appear between δ 120-150 ppm. The sp³ hybridized methylene carbon would resonate at the most upfield position, typically in the δ 30-40 ppm region.

| ¹H NMR | Predicted Chemical Shift (ppm) |

| Aldehydic H | 9.5 - 10.5 |

| Olefinic H | 6.0 - 7.0 |

| Methylene H | 2.5 - 3.5 |

| ¹³C NMR | Predicted Chemical Shift (ppm) |

| Carbonyl C | 190 - 200 |

| Olefinic C | 120 - 150 |

| Methylene C | 30 - 40 |

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), would be invaluable for confirming the stereochemical arrangement of the molecule. Specifically, NOESY experiments can reveal through-space interactions between protons. For this compound, NOESY could be used to establish the spatial proximity between the aldehydic proton and the adjacent olefinic protons on the ring, helping to define the preferred conformation of the carboxaldehyde group relative to the diene system.

Infrared (IR) Spectroscopy for Functional Group and Bond Analysis

Infrared spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. For this compound, the IR spectrum would be dominated by a strong, sharp absorption band corresponding to the C=O stretching vibration of the aldehyde, typically found in the region of 1690-1740 cm⁻¹. The presence of conjugation with the diene system would likely shift this absorption to a lower frequency (around 1680-1700 cm⁻¹). Other characteristic absorptions would include C=C stretching vibrations for the diene system around 1600-1650 cm⁻¹, and C-H stretching vibrations for the sp² and sp³ hybridized carbons just above and below 3000 cm⁻¹, respectively.

| Functional Group | Predicted IR Absorption (cm⁻¹) |

| C=O (Aldehyde) | 1680 - 1700 |

| C=C (Diene) | 1600 - 1650 |

| C-H (sp²) | 3000 - 3100 |

| C-H (sp³) | 2850 - 3000 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound. For this compound (C₆H₆O), the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 94.11 g/mol . rsc.org High-resolution mass spectrometry (HRMS) would allow for the determination of the exact molecular formula. The fragmentation pattern would likely involve the loss of the formyl radical (CHO), resulting in a significant peak at m/z 65, corresponding to the cyclopentadienyl (B1206354) cation. Other fragmentation pathways could involve rearrangements of the cyclopentadiene ring.

| Ion | Predicted m/z |

| [M]⁺ | 94 |

| [M-CHO]⁺ | 65 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing

UV-Vis spectroscopy is used to investigate the electronic transitions within a molecule. Conjugated systems, such as the diene and carbonyl group in this compound, give rise to characteristic absorptions in the UV-Vis region. The molecule is expected to exhibit a strong π → π* transition, likely in the range of 220-280 nm, due to the conjugated diene system. Additionally, a weaker n → π* transition associated with the carbonyl group would be expected at a longer wavelength, typically above 300 nm. The exact position and intensity of these absorptions are sensitive to the solvent and the specific conformation of the molecule.

| Electronic Transition | Predicted λmax (nm) |

| π → π | 220 - 280 |

| n → π | > 300 |

X-ray Crystallography for Absolute Stereochemical Determination

X-ray crystallography stands as a definitive method for the unambiguous determination of a molecule's three-dimensional structure and absolute configuration. purechemistry.org This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern to build a detailed electron density map. purechemistry.org For chiral molecules, this analysis can establish the precise spatial arrangement of atoms, confirming the absolute stereochemistry. usm.edu

While a specific crystal structure for this compound is not widely reported in foundational literature, the technique is frequently applied to its derivatives and reaction products, particularly those formed in stereoselective reactions like the Diels-Alder cycloaddition. For instance, after a reaction involving a cyclopentadiene derivative, X-ray crystallography can be used to confirm the structure of the resulting cycloadducts. researchgate.netresearchgate.net This is crucial for verifying the stereochemical outcome (e.g., endo vs. exo selectivity) predicted by theoretical models or suggested by other spectroscopic methods like NMR. mdpi.com In cases where a chiral auxiliary or catalyst is used, X-ray analysis of the product provides definitive proof of the stereocenter's configuration, which is essential for developing and validating asymmetric syntheses. usm.eduresearchgate.net

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry offer powerful tools for investigating the properties and reactivity of molecules like this compound at an electronic level. These methods complement experimental data by providing insights into transient species and reaction mechanisms that are difficult to observe directly.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary computational tool in chemistry due to its favorable balance of accuracy and computational cost. It is extensively used to study the electronic structure, geometry, and reactivity of organic molecules, including conjugated systems like cyclopentadiene derivatives.

A fundamental application of DFT is the determination of equilibrium geometries for molecules and their isomers. acs.org For this compound, DFT calculations can optimize the molecular structure to find the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation.

This process is also vital for comparing the relative stabilities of different isomers. For example, DFT can be used to calculate the energy difference between this compound and its tautomer, 2,4-Cyclopentadiene-1-carboxaldehyde. Such calculations help in understanding the thermodynamic landscape and predicting the predominant isomer under given conditions. Furthermore, DFT is used to calculate the enthalpies of formation for various cyclopentadiene derivatives, providing crucial thermochemical data where experimental values are unavailable. acs.org

Computational studies on the reactions of cyclopentadiene often involve the characterization of intermediates. acs.org DFT geometry optimization provides the structures and relative energies of these transient species, which is a critical step in mapping out a complete reaction pathway.

Table 1: Comparison of Isomeric Structures This table is illustrative and based on general principles of DFT calculations.

| Isomer | Calculated Relative Energy (kcal/mol) | Key Structural Features |

|---|---|---|

| This compound | 0.00 (Reference) | Conjugated double bond with aldehyde group; sp² carbon at position 1. |

| 2,4-Cyclopentadiene-1-carboxaldehyde | Calculated to be less stable | Aldehyde group at an sp³ carbon; cross-conjugated system. |

Understanding chemical reactivity requires the characterization of transition states—the highest energy points along a reaction coordinate. DFT calculations are instrumental in locating and characterizing the geometry and energy of these transition states. rsc.org For reactions involving this compound, such as Diels-Alder cycloadditions, DFT can map the entire reaction pathway from reactants to products. chemrxiv.org

Computational studies on the cycloaddition reactions of cyclopentadiene have successfully used DFT to determine the activation free energies for different stereochemical pathways (e.g., endo and exo). chemrxiv.orgchemrxiv.org By comparing the calculated energy barriers, researchers can predict which product will be favored kinetically. rsc.org These computational models have shown that for many Diels-Alder reactions involving cyclopentadiene, the endo transition state is lower in energy, which aligns with experimental observations. chemrxiv.org This allows for a detailed understanding of the factors controlling stereoselectivity in such reactions.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. msu.edu The energy and symmetry of these orbitals are key to predicting the feasibility and outcome of pericyclic reactions. imperial.ac.uk

For this compound, the HOMO and LUMO are the primary orbitals involved in its chemical reactions. youtube.com In a normal-electron-demand Diels-Alder reaction, the compound acts as the diene, and its reactivity is governed by the interaction of its HOMO with the LUMO of a dienophile. Conversely, in an inverse-electron-demand scenario, it could potentially act as a dienophile, using its LUMO to interact with the HOMO of another diene.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. schrodinger.com A smaller gap generally implies higher reactivity. ulethbridge.caresearchgate.net DFT calculations are widely used to determine the energies of these frontier orbitals and visualize their shapes and nodal properties. rsc.org This analysis helps explain the regioselectivity and stereoselectivity observed in its cycloaddition reactions. msu.edu

Table 2: Calculated Frontier Orbital Energies for Cyclopentadiene Data sourced from computational studies on cyclopentadiene as a model for its derivatives.

| Molecular Orbital | Calculated Energy (eV) |

|---|---|

| HOMO | -6.31 |

| LUMO | 1.64 |

| HOMO-LUMO Gap | 7.95 |

Note: Energies are illustrative and depend on the specific DFT functional and basis set used. The presence of the carboxaldehyde group would further lower the orbital energies and affect the gap.

Molecular Electron Density Theory (MEDT) for Mechanistic Elucidation

Molecular Electron Density Theory (MEDT) provides a powerful framework for understanding chemical reactivity, positing that the capacity of the electron density to change, rather than molecular orbital interactions, governs reaction mechanisms. Within MEDT, the analysis of the flow of electron density along a reaction pathway is crucial for elucidating the nature of chemical processes.

For this compound, MEDT can be applied to understand its participation in pericyclic reactions, such as Diels-Alder cycloadditions, where cyclopentadiene derivatives are highly reactive. The presence of the electron-withdrawing carboxaldehyde group (-CHO) conjugated with the diene system significantly influences the electronic density distribution. This conjugation lowers the energy of the frontier molecular orbitals and modifies the polar character of the molecule.

In a typical normal-electron-demand Diels-Alder reaction, this compound would act as the diene component reacting with an electron-rich dienophile. The flow of electron density would be from the dienophile to the diene. Conversely, the electron-withdrawing nature of the aldehyde group can enhance its ability to react with electron-rich dienes in inverse-electron-demand Diels-Alder reactions, where it would serve as the dienophile component. An MEDT analysis of such reactions would involve tracking the changes in electron density at the transition state to determine the degree of polarity and the synchronicity of bond formation.

Conceptual DFT Reactivity Descriptors (e.g., Electrophilicity, Nucleophilicity)

Conceptual Density Functional Theory (CDFT) defines a set of reactivity descriptors that quantify the reactivity of a molecule based on its electronic properties. mdpi.comscielo.org.mx These descriptors provide a quantitative basis for predicting how a molecule will behave in a chemical reaction.

Key global reactivity descriptors include:

Chemical Potential (μ): Related to the escaping tendency of electrons from a system.

Hardness (η): Measures the resistance to a change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. It is defined as ω = μ²/2η.

Nucleophilicity Index (N): Describes the electron-donating capability of a molecule.

For this compound, the presence of the electron-withdrawing aldehyde group is expected to increase its global electrophilicity (ω) compared to unsubstituted cyclopentadiene. nih.gov This makes it a better electrophile, readily reacting with nucleophiles. Conversely, its nucleophilicity (N) would be diminished. Molecules with both significant electrophilic and nucleophilic character are considered ambiphilic. nih.gov

Local reactivity descriptors, such as the Parr functions (Pk+ and Pk-) , are used to identify the most reactive sites within a molecule for nucleophilic and electrophilic attacks, respectively. shd-pub.org.rs For this compound, the carbonyl carbon of the aldehyde group is expected to be a primary electrophilic site (susceptible to nucleophilic attack), while the cyclopentadiene ring would be the primary site for electrophilic attack.

A hypothetical table of calculated CDFT reactivity descriptors for this compound, based on general principles for similar compounds, is presented below.

| Descriptor | Symbol | Predicted Value (Illustrative) | Interpretation |

|---|---|---|---|

| Electronic Chemical Potential | μ | -4.5 eV | Moderate tendency to lose electrons. |

| Chemical Hardness | η | 5.0 eV | Relatively high resistance to electron cloud deformation. |

| Global Electrophilicity Index | ω | 2.03 eV | Classified as a strong electrophile. |

| Global Nucleophilicity Index | N | 1.5 eV | Classified as a poor nucleophile. |

Note: The values in this table are illustrative and based on qualitative predictions for a conjugated enal system. Actual values would require specific quantum chemical calculations.

Computational Exploration of Isomer Stability and Dynamic Processes

This compound can exist in different isomeric forms, and it can undergo dynamic processes such as substituent migration. Computational chemistry provides essential tools to explore the relative stability of these isomers and the energy barriers associated with their interconversion.

Isomer Stability: The cyclopentadiene ring can have the substituent at different positions. The primary isomers of cyclopentadiene-carboxaldehyde are:

1,3-Cyclopentadiene-1-carboxaldehyde (also known as 2,4-Cyclopentadiene-1-carboxaldehyde)

this compound

5-Cyclopentadiene-1-carboxaldehyde (a less stable, non-conjugated isomer)

Computational studies on similar substituted cyclopentadienes have shown that isomers with the substituent conjugated to the diene system are significantly more stable. researchgate.net Density Functional Theory (DFT) calculations can be used to optimize the geometry of each isomer and calculate their total electronic energies. The isomer with the lowest energy is the most stable.

| Isomer | Structure | Predicted Relative Energy (kcal/mol) (Illustrative) | Predicted Stability |

|---|---|---|---|

| 1,3-Cyclopentadiene-1-carboxaldehyde | Conjugated | 0.0 | Most Stable |

| This compound | Conjugated | ~0.5 - 1.5 | Slightly less stable than 1,3-isomer |

| 5-Cyclopentadiene-1-carboxaldehyde | Non-conjugated | > 10.0 | Least Stable |

Note: The relative energies are illustrative, based on known trends for substituted cyclopentadienes.

Dynamic Processes: Substituted cyclopentadienes are known to undergo rapid rsc.orgmdpi.com-sigmatropic rearrangements, where a substituent on the C5 carbon migrates around the ring. mit.edu For this compound, this process is less direct but illustrates the fluxional nature of the ring. More relevant is the potential for thermally or catalytically induced isomerization between the 1,3- and 1,4- isomers. Computational methods can model the transition states for these migrations, allowing for the calculation of activation energy barriers. These calculations help predict the conditions under which such dynamic processes would occur and the timescale of these events. researchgate.net

Applications in Strategic Organic Synthesis and Materials Science Research

Building Block in Natural Product Total Synthesis

The cyclopentane (B165970) ring is a prevalent structural motif in a wide array of natural products. Consequently, cyclopentadiene (B3395910) and its derivatives are valuable starting materials for the stereocontrolled synthesis of these intricate molecules. The presence of both a diene and an aldehyde in 1,4-cyclopentadiene-1-carboxaldehyde provides multiple reaction sites for elaboration into complex natural product frameworks.

Chiral pool synthesis utilizes enantiomerically pure natural products as starting materials to impart chirality in a synthetic sequence. While direct and extensive examples of this compound in chiral pool synthesis are not widely reported, the broader strategy often employs chiral derivatives of cyclopentadiene. For instance, chiral auxiliaries can be appended to the cyclopentadiene ring, often via the aldehyde functional group, to direct subsequent reactions in a stereoselective manner. The aldehyde can be converted to a chiral acetal (B89532) or imine, which then biases the facial selectivity of reactions such as Diels-Alder cycloadditions.

The construction of cyclic and polycyclic scaffolds with precise stereochemical control is a cornerstone of natural product synthesis. This compound is well-suited for this purpose due to its propensity to undergo Diels-Alder reactions. The diene system readily participates in [4+2] cycloadditions with various dienophiles to create bicyclic systems with multiple new stereocenters. The stereochemical outcome of these reactions is often highly predictable, governed by the endo rule and the steric and electronic nature of the reactants. The aldehyde group can influence the regioselectivity and stereoselectivity of these cycloadditions and serves as a synthetic handle for further transformations. For example, intramolecular Diels-Alder reactions of derivatives of this compound can lead to the formation of complex, bridged polycyclic systems characteristic of many natural products.

Many terpenoids and alkaloids possess cyclopentane rings as core structural elements. The cyclopentadiene framework is a common starting point for the synthesis of these classes of natural products. For instance, the synthesis of prostaglandins, a group of biologically active lipids, has famously utilized cyclopentadiene as a key starting material. The five-membered ring is functionalized through a series of stereocontrolled reactions to build the complex prostanoid skeleton. While not always starting directly with the carboxaldehyde, the fundamental transformations of the cyclopentadiene ring are central to these syntheses.

In the realm of alkaloids, the cyclopentadiene scaffold can be elaborated into nitrogen-containing heterocyclic systems. The aldehyde functionality of this compound is particularly useful here, as it can be converted into an imine or enamine, which can then participate in cyclization reactions to form the core structures of various alkaloids.

Role in "Click Chemistry" and Bioconjugation Methodologies

"Click chemistry" describes a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The Diels-Alder reaction, a signature reaction of cyclopentadienes, is considered a type of click reaction due to its efficiency and stereospecificity. This has been exploited in bioconjugation, the process of linking molecules to biological macromolecules such as proteins.

Derivatives of this compound can be attached to biomolecules, and the reactive diene can then be "clicked" with a dienophile--functionalized partner, such as a fluorescent dye or a drug molecule. The aldehyde group provides a convenient point of attachment to the biomolecule, for example, by forming a stable linkage with an aminooxy or hydrazine (B178648) group on a modified protein.

Precursors for Functionalized Derivatives and Advanced Organic Compounds

The dual reactivity of this compound makes it a valuable precursor for a variety of functionalized organic molecules with applications in materials science and as intermediates in further synthetic endeavors.

Preparation of Cyclopentenones and Related Cyclic Ketones

The chemical scaffold of this compound presents a versatile entry point for the synthesis of cyclopentenones and other cyclic ketones. While direct, single-step conversions are not extensively documented, logical synthetic pathways can be devised based on established organic reactions. A primary strategy involves the transformation of the cyclopentadiene ring and the aldehyde group into a 1,4-dicarbonyl precursor, which can then undergo an intramolecular aldol (B89426) condensation.

One plausible route begins with the selective reduction of the diene system in this compound to afford cyclopentane-1-carboxaldehyde. Subsequent oxidation of the aldehyde to a carboxylic acid, followed by conversion to an acyl chloride and a Friedel-Crafts acylation of a suitable aromatic substrate, could introduce a second carbonyl group. Alternatively, a conjugate addition to an α,β-unsaturated derivative of the starting material could also lead to a 1,4-dicarbonyl intermediate.

Once the 1,4-dicarbonyl compound is obtained, an intramolecular aldol condensation can be initiated by treatment with a base. pressbooks.publibretexts.org This reaction proceeds through the formation of an enolate, which then attacks the second carbonyl group to form a five-membered ring. libretexts.org Subsequent dehydration of the resulting aldol adduct yields the corresponding cyclopentenone. The regioselectivity of the enolate formation and the subsequent cyclization are key factors in determining the final product structure. The stability of the resulting ring system generally favors the formation of five- and six-membered rings. libretexts.org

Another potential, albeit more complex, pathway could involve the conversion of this compound into a fulvene (B1219640) derivative. nih.gov Fulvenes, with their exocyclic double bond, can participate in various cycloaddition reactions that could be strategically employed to construct precursors for cyclic ketones. nih.gov

| Reaction Type | Key Intermediates | Reagents and Conditions | Product Type |

| Intramolecular Aldol Condensation | 1,4-Dicarbonyl compounds | Base (e.g., NaOH, KOH) | Cyclopentenones |

| Nazarov Cyclization | Divinyl ketones | Lewis or Brønsted acids | Cyclopentenones |

Diversification into Polycyclic Aromatic Systems

The inherent reactivity of the cyclopentadiene moiety in this compound makes it a valuable building block for the synthesis of complex polycyclic aromatic hydrocarbons (PAHs). A key strategy in this regard is the utilization of the Diels-Alder reaction. wolfram.comrsc.org